EB 1053

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

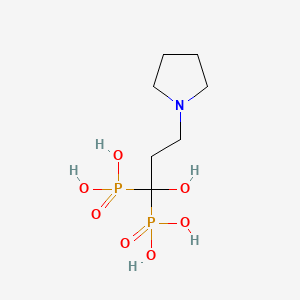

EB-1053,也称为3-(1-吡咯烷基)-1-羟基丙叉-1,1-双膦酸,是一种双膦酸盐化合物。双膦酸盐是一类药物,可防止骨密度下降,常用于治疗骨质疏松症和其他类似疾病。 EB-1053 是法尼基焦磷酸合酶的有效抑制剂,该酶参与甲羟戊酸途径,而甲羟戊酸途径对于胆固醇和其他异戊二烯的生物合成至关重要 .

准备方法

合成路线和反应条件

EB-1053 的合成涉及 3-(1-吡咯烷基)-1-羟基丙叉与膦酸的反应。反应通常在受控条件下进行,以确保正确形成双膦酸盐结构。该过程包括:

起始原料: 3-(1-吡咯烷基)-1-羟基丙叉和膦酸。

反应条件: 反应在水性介质中于受控温度下进行,通常约为 80-100°C。

工业生产方法

EB-1053 的工业生产遵循类似的合成路线,但规模更大。该过程包括:

批量合成: 在工业反应器中反应大量起始原料。

优化: 优化反应条件以最大程度地提高产率和纯度。

纯化和质量控制: 产物经过严格的纯化和质量控制,以符合药物标准.

化学反应分析

反应类型

EB-1053 经历了几种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,形成各种氧化产物。

还原: 还原反应可以改变双膦酸盐结构,可能改变其生物活性。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

主要形成的产物

从这些反应中形成的主要产物包括 EB-1053 的各种氧化、还原和取代衍生物。 这些衍生物可能具有不同的生物活性,并具有潜在的治疗应用 .

科学研究应用

Pharmacodynamics and Mechanism of Action

EB 1053 is primarily recognized for its ability to inhibit osteoclast-mediated bone resorption. Research indicates that it is about 50 times more potent than pamidronate in inhibiting bone resorption both in vitro and in vivo . The compound functions by binding to hydroxyapatite in the bone matrix, which leads to the inhibition of osteoclast activity and subsequently reduces bone turnover.

Key Findings:

- Potency : this compound demonstrates a significantly higher potency compared to other bisphosphonates such as clodronate and pamidronate .

- Bone Resorption Inhibition : Studies show that this compound effectively suppresses biochemical markers of bone resorption, such as the hydroxyproline to creatinine ratio in urine, indicating a strong therapeutic potential for conditions like osteoporosis and metastatic bone disease .

Applications in Cancer Treatment

Recent studies have explored the anti-tumor properties of this compound, particularly its effects on breast cancer cell lines. Research has demonstrated that this compound can induce apoptosis (programmed cell death) in various human breast cancer cell lines, including MDA-MB-231, Hs 578T, and MCF-7.

Detailed Observations:

- Cell Viability Reduction : In experiments, this compound significantly reduced cell viability across all tested breast cancer cell lines. It was noted that while its potency was lower than that of zoledronate and pamidronate, it still exhibited substantial anti-tumor effects .

- Mechanisms of Apoptosis : The induction of apoptosis was confirmed through morphological assessments and molecular analyses, including DNA fragmentation and changes in protein expressions related to apoptosis pathways (bcl-2 and bax proteins) .

Case Study 1: Breast Cancer Cell Lines

A study published in the British Journal of Cancer investigated the effects of this compound on human breast cancer cell lines. The findings indicated that this compound not only reduced cell viability but also promoted apoptotic features within the cells. This suggests a potential role for this compound as an adjunct therapy in breast cancer treatment .

Case Study 2: Pharmacokinetics in Animal Models

In a pharmacokinetic study using a permanently cannulated rat model, researchers administered this compound intravenously and monitored its clearance from circulation. Results showed rapid clearance with urinary excretion reaching approximately 55% within 48 hours. This study highlighted the compound's effective distribution and retention characteristics within the body .

Summary of Research Findings

| Aspect | Details |

|---|---|

| Chemical Structure | Disodium 1-hydroxy-3-(1-pyrrolidinyl)propylidene-1,1-bisphosphonate |

| Potency | Approximately 50 times more potent than pamidronate |

| Mechanism of Action | Inhibits osteoclast-mediated bone resorption; induces apoptosis in cancer cells |

| Applications | Treatment for osteoporosis; adjunct therapy for breast cancer |

| Pharmacokinetics | Rapid clearance from circulation; significant urinary excretion |

作用机制

EB-1053 通过抑制甲羟戊酸途径中的酶法尼基焦磷酸合酶来发挥作用。这种抑制会破坏胆固醇和其他异戊二烯的生物合成,导致骨吸收减少,并具有潜在的抗肿瘤作用。 分子靶标包括破骨细胞(负责骨吸收的细胞)和各种癌细胞系 .

相似化合物的比较

类似化合物

帕米膦酸: 另一种用于治疗骨骼疾病的双膦酸盐。它在抑制骨吸收方面的功效低于 EB-1053。

阿仑膦酸: 一种广泛用于治疗骨质疏松症的双膦酸盐。与 EB-1053 相比,它具有不同的侧链结构。

EB-1053 的独特性

EB-1053 的独特性在于它对法尼基焦磷酸合酶具有很高的抑制能力,并具有潜在的抗肿瘤特性。 其特定的结构允许有效地与酶结合,使其成为医疗和科学研究中一种有价值的化合物 .

属性

分子式 |

C7H17NO7P2 |

|---|---|

分子量 |

289.16 g/mol |

IUPAC 名称 |

(1-hydroxy-1-phosphono-3-pyrrolidin-1-ylpropyl)phosphonic acid |

InChI |

InChI=1S/C7H17NO7P2/c9-7(16(10,11)12,17(13,14)15)3-6-8-4-1-2-5-8/h9H,1-6H2,(H2,10,11,12)(H2,13,14,15) |

InChI 键 |

PMXAPNNYCFBALB-UHFFFAOYSA-N |

规范 SMILES |

C1CCN(C1)CCC(O)(P(=O)(O)O)P(=O)(O)O |

同义词 |

disodium 1-hydroxy-3-(1-pyrrolidinyl)propylidene-1,1-bisphosphonate EB 1053 EB-1053 Phosphonic acid, (1-hydroxy-3-(1-pyrrolidinyl)propylidene)bis-, disodium salt |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。